molecular formula C12H16IN B3076138 N-cyclohexyl-4-iodoaniline CAS No. 1039875-83-6

N-cyclohexyl-4-iodoaniline

Cat. No.: B3076138
CAS No.: 1039875-83-6
M. Wt: 301.17 g/mol
InChI Key: MHEFYUXRLVWOHX-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-iodoaniline is an organic compound with the molecular formula C12H16IN It consists of a cyclohexyl group attached to an aniline ring, which is further substituted with an iodine atom at the para position

Scientific Research Applications

N-cyclohexyl-4-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Mode of Action

It can be speculated that the iodine atom in the compound might be involved in halogen bonding, a type of non-covalent interaction . This could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given its structure, it might be involved in reactions that occur at the benzylic position, which are important for synthesis problems .

Pharmacokinetics

The presence of the iodine atom might influence its pharmacokinetic properties, as iodine is a heavy atom that can affect the lipophilicity of the compound, which in turn can influence its absorption and distribution .

Action Environment

The action, efficacy, and stability of N-cyclohexyl-4-iodoaniline can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interactions with targets. Additionally, the presence of other molecules or ions in the environment can also affect the compound’s action .

Safety and Hazards

N-cyclohexyl-4-iodoaniline is toxic if swallowed and harmful if inhaled. It is also toxic in contact with skin and causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodoaniline typically involves the iodination of N-cyclohexylaniline. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted anilines.

    Oxidation: Formation of nitrosoaniline or nitroaniline.

    Reduction: Formation of cyclohexyl-4-aminobenzene.

    Coupling: Formation of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-bromoaniline
  • N-cyclohexyl-4-chloroaniline
  • N-cyclohexyl-4-fluoroaniline

Uniqueness

N-cyclohexyl-4-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro counterparts. The larger atomic size and higher polarizability of iodine make it a better leaving group in substitution reactions, and it can also participate in specific types of coupling reactions that are less favorable for other halogenated analogs.

Properties

IUPAC Name

N-cyclohexyl-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEFYUXRLVWOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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